molecular formula C22H25ClN2O2 B3978145 propyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride

propyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride

Cat. No. B3978145
M. Wt: 384.9 g/mol
InChI Key: DESNPOOYONECFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as PTMA and is used in various laboratory experiments. PTMA has a unique chemical structure that makes it suitable for various applications in scientific research.

Scientific Research Applications

PTMA has been extensively used in scientific research due to its unique chemical properties. It has been used as a fluorescent probe to study the interaction of proteins and DNA. It has also been used as a tool to study the binding of ligands to G protein-coupled receptors. PTMA has been used to study the mechanism of action of various drugs and to develop new drugs.

Mechanism of Action

PTMA is a fluorescent compound that binds to proteins and DNA. It has been shown to undergo a conformational change upon binding to proteins, which leads to an increase in fluorescence. PTMA has also been shown to bind to G protein-coupled receptors and modulate their activity.
Biochemical and Physiological Effects:
PTMA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors. PTMA has also been shown to modulate the activity of various enzymes and to affect the expression of genes.

Advantages and Limitations for Lab Experiments

PTMA has several advantages for lab experiments. It is a fluorescent compound that can be easily detected and quantified. It has a unique chemical structure that makes it suitable for various applications in scientific research. However, PTMA has some limitations for lab experiments. It is a hydrophilic compound that may not penetrate cell membranes easily. It is also sensitive to pH and temperature changes, which may affect its fluorescence.

Future Directions

There are several future directions for the study of PTMA. One direction is to develop new fluorescent probes based on the PTMA structure. Another direction is to study the interaction of PTMA with different proteins and DNA sequences. PTMA can also be used to study the mechanism of action of various drugs and to develop new drugs. Finally, PTMA can be used to study the binding of ligands to G protein-coupled receptors and to develop new therapeutics.

properties

IUPAC Name

propyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2.ClH/c1-5-10-26-22(25)17-6-8-18(9-7-17)24-20-13-16(4)23-21-15(3)11-14(2)12-19(20)21;/h6-9,11-13H,5,10H2,1-4H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESNPOOYONECFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC2=CC(=NC3=C(C=C(C=C23)C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.